molecular formula C18H23NO4 B4511871 1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol

1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol

Cat. No.: B4511871
M. Wt: 317.4 g/mol
InChI Key: GYMXWZMEACBWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol is a chemical compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-ethoxyaniline with epichlorohydrin to form an intermediate, which is then reacted with 4-methoxyphenol under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl rings, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol can be compared with other similar compounds, such as:

    1-Amino-3-(4-methoxyphenoxy)propan-2-ol:

    4-Ethoxyaniline: This compound is a precursor in the synthesis of this compound and has its own unique set of applications.

    4-Methoxyphenol: Another precursor, which is used in various chemical reactions and has distinct properties compared to the final product.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-(4-ethoxyanilino)-3-(4-methoxyphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-3-22-17-6-4-14(5-7-17)19-12-15(20)13-23-18-10-8-16(21-2)9-11-18/h4-11,15,19-20H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMXWZMEACBWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.